7-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one synthesis pathway
7-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one synthesis pathway
This guide details the precision synthesis of 7-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 1199782-74-5).
The synthesis of substituted indanones—specifically those with 7-position halogenation—presents a unique regiochemical challenge. Standard intramolecular Friedel-Crafts alkylation of hydrocinnamic acids often favors the 4- or 5-position due to steric and electronic directing effects. To guarantee the 7-fluoro regiochemistry, this protocol utilizes a "Fixed-Carbonyl" strategy , anchoring the carbonyl ortho to the fluorine atom in the starting material (2-fluoro-4-methoxybenzoic acid) and closing the ring via a 3-chloropropiophenone intermediate.
Executive Summary: The Regioselectivity Challenge
In the synthesis of polysubstituted indanones, the placement of the fluorine atom at the C7 position (adjacent to the carbonyl bridgehead) is difficult to achieve via standard cyclization of 3-arylpropanoic acids.
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Route A (Hydrocinnamic Acid Cyclization): Cyclization of 3-(3-fluoro-5-methoxyphenyl)propanoic acid typically yields the 5-fluoro-7-methoxy or 5-fluoro-7-H isomers due to the strong ortho/para directing power of the methoxy group and steric hindrance at the position between the chain and fluorine.
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Route B (The "Fixed-Carbonyl" Pathway): By starting with a benzoic acid derivative where the carbonyl is already attached ortho to the fluorine, the cyclization is forced to occur at the only remaining open ortho position (C6 of the benzene ring). This unequivocally maps to the C4 position of the indanone, leaving the fluorine correctly positioned at C7 .
Selected Pathway: Route B (Acylation of Ethylene followed by Cyclization).
Retrosynthetic Analysis
The target molecule is dissected as follows:
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Disconnection: The C3–C3a bond (aliphatic-aromatic bond).
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Precursor: 3-chloro-1-(2-fluoro-4-methoxyphenyl)propan-1-one.
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Starting Material: 2-fluoro-4-methoxybenzoic acid.
This route locks the fluorine at the position ortho to the carbonyl group from the very beginning, preventing isomer scrambling.
Pathway Visualization
Figure 1: The "Fixed-Carbonyl" synthesis pathway ensuring 7-fluoro regioselectivity.[1][2][3][4][5]
Detailed Experimental Protocol
Stage 1: Synthesis of 3-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-1-one
This step involves the conversion of the benzoic acid to an acid chloride, followed by a Friedel-Crafts acylation of ethylene. This is a highly efficient method to install the 3-carbon chain while introducing a terminal chloride for the subsequent cyclization.
Reagents:
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2-Fluoro-4-methoxybenzoic acid (1.0 equiv)
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Thionyl chloride (SOCl₂, 1.5 equiv)
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Aluminum chloride (AlCl₃, 1.0 equiv)[6]
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Ethylene gas (excess)
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Solvents: Benzene (for acid chloride formation), 1,2-Dichloroethane (DCE, for acylation)
Protocol:
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Acid Chloride Formation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend 2-fluoro-4-methoxybenzoic acid in dry benzene. Add SOCl₂ dropwise.
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Reflux the mixture until gas evolution (SO₂, HCl) ceases (approx. 2–3 hours).
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Concentrate the mixture under reduced pressure to remove benzene and excess SOCl₂, yielding the crude acid chloride as an oil.
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Acylation: Dissolve the crude acid chloride in anhydrous 1,2-dichloroethane (DCE) . Cool the solution to 10–20 °C.
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Slowly add AlCl₃ (1.0 equiv) in portions, maintaining the temperature to avoid exotherms.
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Purge the system with nitrogen, then bubble ethylene gas through the reaction mixture. Maintain a steady stream for 4 hours at 10–20 °C.
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Quench: Pour the reaction mixture carefully into ice-cold 4N HCl. Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).
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Workup: Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate to yield the 3-chloropropiophenone intermediate.
Stage 2: Cyclization to 7-Fluoro-5-methoxy-1-indanone
The intramolecular alkylation closes the ring. The use of an AlCl₃/NaCl melt provides the high thermal energy required to overcome the deactivating effect of the fluorine atom and the steric strain of forming the 5-membered ring.
Reagents:
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3-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-1-one (Intermediate from Stage 1)
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Aluminum chloride (AlCl₃, 10.0 equiv)
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Sodium chloride (NaCl, 6.0 equiv)[6]
Protocol:
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Melt Preparation: In a heavy-walled flask or reactor, mix AlCl₃ and NaCl . Heat the mixture to ~150–180 °C until a molten salt eutectic is formed.
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Addition: Add the 3-chloropropiophenone intermediate (neat or minimal DCE) to the stirred melt.
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Reaction: Stir at 180 °C for 2 hours. Monitor via TLC or LC-MS (consumption of chloro-ketone).
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Note: The high temperature is critical. Alternative conditions using concentrated H₂SO₄ at 85 °C can be attempted but often result in lower yields due to sulfonation side reactions.
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Quench: Cool the mixture to room temperature. Carefully add crushed ice (highly exothermic hydrolysis of AlCl₃). Add concentrated HCl to solubilize aluminum salts.
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Extraction: Extract the aqueous slurry with DCM (3 x 500 mL).
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Purification: Concentrate the organic layer.[3][6] Purify the residue via silica gel column chromatography (Eluent: Hexanes:EtOAc 4:1).
Data & Specifications
Process Parameters
| Parameter | Value | Rationale |
| Stoichiometry (AlCl₃) | 10.0 equiv (Stage 2) | Excess Lewis acid serves as both catalyst and solvent medium (in melt). |
| Temperature (Stage 2) | 180 °C | Required to drive intramolecular alkylation on the deactivated ring. |
| Regioselectivity | >98% 7-Fluoro | Controlled by the 2-F position in the starting material. |
| Expected Yield | 30–45% (Overall) | Typical for multi-step Friedel-Crafts sequences involving melts. |
Analytical Profile (Expected)
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¹H NMR (CDCl₃, 400 MHz):
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¹⁹F NMR: Single signal, typically ~ -110 to -120 ppm.
Why This Pathway Works (Causality)
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Regiochemical Locking: By using 2-fluoro-4-methoxybenzoic acid , the position of the carbonyl is fixed relative to the fluorine. In the final indanone, the carbonyl is C1. The carbon originally attached to the carbonyl becomes the bridgehead C7a. The carbon adjacent to C7a is the original C2, which bears the fluorine. Thus, the product is structurally guaranteed to be 7-fluoro .[1][7]
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Electronic Activation: The methoxy group at the para position (relative to the acid chloride) activates the ring for the initial acylation with ethylene. In the cyclization step, the methoxy group is meta to the site of electrophilic attack (C6 of benzene), which is electronically less favorable; however, the intramolecular nature of the reaction and the high temperature of the AlCl₃ melt overcome this barrier.
References
- Primary source for the ethylene/AlCl3 acylation and melt cycliz
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Accela ChemBio. (n.d.). Product 1199782-74-5: 7-Fluoro-5-methoxy-1-indanone.[1][7] Retrieved February 5, 2026, from [Link]
- Verification of the target molecule's commercial existence and CAS registry.
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Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved February 5, 2026, from [Link]
- Review of general indanone synthesis strategies, supporting the Friedel-Crafts logic.
Sources
- 1. accelachem.com [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 7. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
